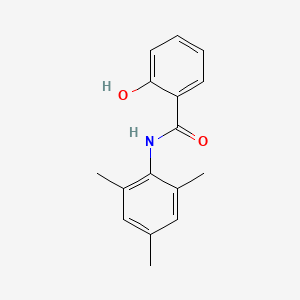
2-Methyl-5-propylnonane
Descripción general
Descripción
2-Methyl-5-propylnonane is a branched hydrocarbon with the molecular formula C13H28 It is a member of the alkane family, characterized by its saturated carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-propylnonane typically involves the classical alcohol-olefin-paraffin conversion. This method includes the following steps:
Formation of Alcohol: The reaction of Grignard reagents with ketones to form the corresponding alcohol.
Dehydration: Dehydration of the alcohol to yield an olefin mixture.
Hydrogenation: Hydrogenation of the olefin mixture using catalysts such as Pd-C, Raney-nickel, or platinum oxide.
Industrial Production Methods: Industrial production of branched alkanes like this compound often employs similar methods but on a larger scale, utilizing continuous flow reactors and high-pressure hydrogenation systems to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-5-propylnonane primarily undergoes reactions typical of alkanes, including:
Oxidation: Combustion in the presence of oxygen to form carbon dioxide and water.
Substitution: Halogenation reactions where hydrogen atoms are replaced by halogen atoms under UV light.
Common Reagents and Conditions:
Oxidation: Requires oxygen and an ignition source.
Substitution: Involves halogens like chlorine or bromine and UV light.
Major Products:
Oxidation: Carbon dioxide and water.
Substitution: Halogenated alkanes, such as 2-chloro-5-propylnonane.
Aplicaciones Científicas De Investigación
2-Methyl-5-propylnonane has several applications in scientific research:
Chemistry: Used as a reference compound in the study of branched hydrocarbons and their properties.
Biology: Investigated for its potential role in biological systems, particularly in the study of lipid metabolism.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as a fuel additive and in the synthesis of surfactants.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-propylnonane is primarily related to its hydrophobic interactions. In biological systems, it can integrate into lipid membranes, affecting membrane fluidity and function. Its interactions with molecular targets are largely non-specific, driven by hydrophobic forces.
Comparación Con Compuestos Similares
- 2-Methyl-5-ethylnonane
- 2,4-Dimethyldecane
- 3-Ethyldecane
Comparison: 2-Methyl-5-propylnonane is unique due to its specific branching pattern, which influences its physical and chemical properties. Compared to similar compounds, it may exhibit different boiling points, densities, and reactivity profiles .
Propiedades
IUPAC Name |
2-methyl-5-propylnonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28/c1-5-7-9-13(8-6-2)11-10-12(3)4/h12-13H,5-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABCROIGBFQLHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCC)CCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-amino-9-hydroxy-8,8-dimethyl-3,10-dioxatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),2(6),4,7(11),12,14-hexaene-5-carboxylate](/img/structure/B3326991.png)
![4-amino-9-hydroxy-8,8-dimethyl-3,10-dioxatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),2(6),4,7(11),12,14-hexaene-5-carbonitrile](/img/structure/B3326995.png)
![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]acetamide](/img/structure/B3327000.png)
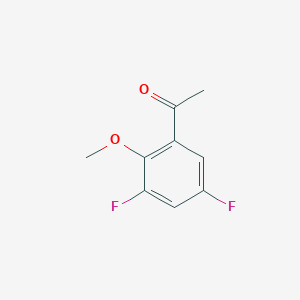
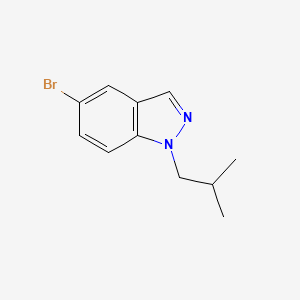
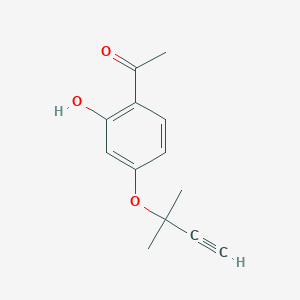
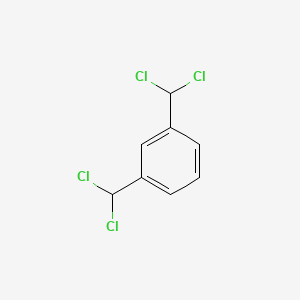
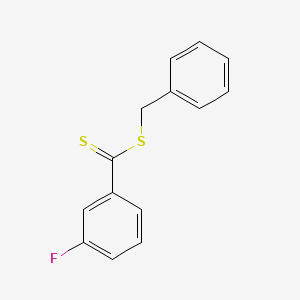

![6-methoxy-9H-pyrido[3,4-b]indole](/img/structure/B3327050.png)
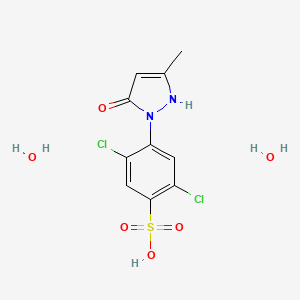
![5,6,14,15,23,24-hexabromo-9,18,27-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3,5,7,11(19),12,14,16,21,23,25-dodecaene](/img/structure/B3327058.png)

